Cas no 71083-20-0 (Ethyl 8-methylquinoline-3-carboxylate)

Ethyl 8-methylquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 8-METHYLQUINOLINE-3-CARBOXYLATE
- SY266675
- 8-Methylquinoline-3-carboxylic acid ethyl ester
- 8-Methyl-quinoline-3-carboxylic acid ethyl ester
- Ethyl 8-methylquinoline-3-carboxylate
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- MDL: MFCD18914722
- Inchi: 1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-8H,3H2,1-2H3
- InChI Key: ANSOCZAPKSUGDB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C2C(C)=CC=CC2=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- XLogP3: 2.8
- Topological Polar Surface Area: 39.2
Ethyl 8-methylquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11068768-1g |
Ethyl 8-methylquinoline-3-carboxylate |
71083-20-0 | 95+% | 1g |
$550 | 2024-07-18 | |
eNovation Chemicals LLC | D921448-1g |
Ethyl 8-Methylquinoline-3-carboxylate |
71083-20-0 | 95% | 1g |
$990 | 2025-02-21 | |
Alichem | A189009335-1g |
Ethyl 8-methylquinoline-3-carboxylate |
71083-20-0 | 95% | 1g |
$602.55 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536909-1g |
Ethyl 8-methylquinoline-3-carboxylate |
71083-20-0 | 98% | 1g |
¥7956.00 | 2024-05-02 | |
Chemenu | CM223652-1g |
Ethyl 8-methylquinoline-3-carboxylate |
71083-20-0 | 95% | 1g |
$549 | 2023-01-02 | |
Chemenu | CM223652-1g |
Ethyl 8-methylquinoline-3-carboxylate |
71083-20-0 | 95% | 1g |
$519 | 2021-08-04 | |
eNovation Chemicals LLC | D921448-1g |
Ethyl 8-Methylquinoline-3-carboxylate |
71083-20-0 | 95% | 1g |
$990 | 2024-07-19 | |
eNovation Chemicals LLC | D921448-1g |
Ethyl 8-Methylquinoline-3-carboxylate |
71083-20-0 | 95% | 1g |
$990 | 2025-02-21 |
Ethyl 8-methylquinoline-3-carboxylate Related Literature
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1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
Additional information on Ethyl 8-methylquinoline-3-carboxylate
Ethyl 8-methylquinoline-3-carboxylate (CAS 71083-20-0): Properties, Applications, and Market Insights
Ethyl 8-methylquinoline-3-carboxylate (CAS 71083-20-0) is a specialized quinoline derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its ethyl ester and methyl-substituted quinoline structure, has garnered attention due to its versatile reactivity and potential in drug development. The 8-methylquinoline-3-carboxylate scaffold is particularly valuable for constructing complex molecules, making it a focus of modern medicinal chemistry.
The chemical properties of Ethyl 8-methylquinoline-3-carboxylate include a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. Its quinoline core provides excellent stability, while the ethyl carboxylate group enhances solubility in organic solvents. Researchers frequently utilize this compound as a building block for synthesizing more complex heterocyclic systems, especially in the development of bioactive molecules and fluorescent probes.
In pharmaceutical applications, Ethyl 8-methylquinoline-3-carboxylate serves as a precursor for various quinoline-based drugs. Recent studies highlight its role in creating potential antimicrobial agents and anti-inflammatory compounds, addressing global health challenges like antibiotic resistance. The compound's structural flexibility allows modifications that can enhance drug bioavailability and target specificity, making it valuable for drug discovery pipelines.
The material science field has explored 8-methylquinoline derivatives for their optical properties and electronic applications. With growing interest in organic electronics and light-emitting materials, this compound shows promise for developing advanced OLED components and sensor materials. Its conjugated system enables interesting photophysical characteristics that researchers are investigating for energy-efficient technologies.
Market analysis indicates rising demand for high-purity Ethyl 8-methylquinoline-3-carboxylate, particularly from the pharmaceutical intermediates sector. Manufacturers are focusing on scalable synthesis methods to meet research and industrial needs while maintaining cost-effectiveness. The compound's patent landscape reveals ongoing innovation in its applications, with several recent filings covering novel therapeutic uses and synthetic methodologies.
Quality control of CAS 71083-20-0 involves rigorous analytical testing, including HPLC, NMR, and mass spectrometry to ensure chemical purity and structural integrity. Suppliers typically provide technical data sheets detailing specifications like melting point, solubility profile, and storage conditions. Researchers emphasize the importance of proper handling procedures to maintain compound stability during experiments.
Environmental and safety considerations for Ethyl 8-methylquinoline-3-carboxylate follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, appropriate personal protective equipment is recommended when handling the compound. The scientific community continues to investigate its ecological impact and biodegradation pathways as part of green chemistry initiatives.
Future research directions for 8-methylquinoline-3-carboxylate derivatives include exploring their potential in cancer therapeutics and neurological disorders. The compound's structure-activity relationships are being mapped to design more effective targeted therapies. Additionally, advances in catalytic synthesis methods aim to improve the atom economy and reaction efficiency of its production.
For researchers sourcing Ethyl 8-methylquinoline-3-carboxylate, key considerations include supplier reliability, batch-to-batch consistency, and documentation completeness. The compound is available in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Custom derivatization services are also offered by specialty chemical providers to support specific research needs.
The scientific literature contains numerous references to 71083-20-0 in contexts ranging from methodology papers to applied research studies. Recent publications demonstrate innovative uses of this quinoline ester in metal-organic frameworks and as a ligand precursor in coordination chemistry. These diverse applications underscore the compound's importance in contemporary chemical research.
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